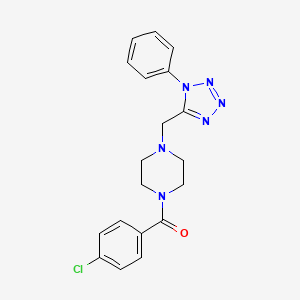

(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWOJXRVRRNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that both piperazine and tetrazole moieties are commonly found in various bioactive compounds. Piperazine, for instance, is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance. Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects.

Mode of Action

For instance, piperazine derivatives have been associated with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.

Biochemical Pathways

It’s known that piperazine and tetrazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities.

Pharmacokinetics

It’s known that the incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.

Result of Action

Compounds containing piperazine and tetrazole moieties have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have shown inhibitory activity against influenza A, suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, is of significant interest due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group and a piperazine moiety linked to a tetrazole ring, which contributes to its biological properties.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that tetrazole derivatives exhibit notable anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of 23.30 ± 0.35 mM against human glioblastoma U251 cells, indicating potential effectiveness in cancer treatment .

2. Antimicrobial Properties

The antibacterial activity of tetrazole derivatives has been extensively studied. Compounds related to the target structure have shown effectiveness against a range of bacterial strains. For example, derivatives with piperazine rings have been associated with significant antibacterial activity, particularly against Gram-positive bacteria .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies indicate that similar piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE), an important target in treating Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Case Studies

Several studies have investigated the biological activity of related compounds:

The biological activities of (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone are likely mediated through several mechanisms:

- Cytotoxicity : The presence of the tetrazole ring may enhance interactions with cellular targets, leading to apoptosis in cancer cells.

- Antibacterial Action : The chlorophenyl group may increase membrane permeability in bacteria, leading to cell lysis.

- Enzyme Interaction : The piperazine moiety may facilitate binding to active sites on enzymes like AChE, inhibiting their function.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Key Comparative Insights

(a) Impact of Tetrazole vs. Triazole Substitution

- The target compound’s tetrazole group (vs. triazole in Compound 4 ) enhances metabolic stability due to tetrazole’s resistance to enzymatic degradation. However, triazole-containing analogs may exhibit stronger hydrogen-bonding interactions with targets, as seen in antifungal agents .

(b) Role of Halogen Substituents

- The 4-chlorophenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl derivatives (e.g., TRR469 ). Chlorine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

(c) Piperazine Linker Modifications

- Substituting the methanone linker (target compound) with ethanone (e.g., Compound in ) alters molecular flexibility and electronic distribution.

(d) Pharmacological Implications

- TRR469, a piperazine-thiophene derivative, demonstrates A1 adenosine receptor PAM activity, suggesting that the target compound’s tetrazole-phenylmethyl group may similarly modulate receptor allosteric sites .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with condensation between 1-phenyl-1H-tetrazole-5-carbaldehyde and piperazine derivatives under reflux conditions. Key steps include:

- Nucleophilic substitution to attach the tetrazole moiety to the piperazine ring .

- Friedel-Crafts acylation to introduce the 4-chlorophenyl group .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by -/-NMR and HRMS .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; tetrazole-piperazine dihedral angle: ~76.7°) . Complement with:

- Heteronuclear NMR (, , ) to confirm substituent positions and tautomerism .

- FT-IR spectroscopy to identify carbonyl (C=O stretch: ~1680 cm) and tetrazole (C-N stretch: ~1350 cm) functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase II or cyclooxygenase-2) due to structural analogs showing activity .

- Use microplate readers to measure IC values at 37°C in pH 7.4 buffer .

- Validate results with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina, PDB ID: 1FM6 for carbonic anhydrase) to assess interactions:

- Key residues : Zn-tetrazole coordination and hydrophobic interactions with 4-chlorophenyl .

- Validate with MD simulations (GROMACS, 100 ns) to evaluate binding stability .

Q. What experimental designs mitigate contradictions in pharmacological data across studies?

- Methodological Answer :

- Dose-response curves : Test 5–8 concentrations in triplicate to ensure reproducibility .

- Cell line variability : Use ≥3 cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity mechanisms .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve outliers .

Q. How does substituent variation impact structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.